

# Application Notes and Protocols: In Vivo Imaging of Lymphocyte Distribution Following AUY954 Treatment

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## Compound of Interest

Compound Name: AUY954

Cat. No.: B1666138

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vivo distribution of lymphocytes following treatment with **AUY954**, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Understanding the pharmacodynamic effects of **AUY954** on lymphocyte trafficking is crucial for its development as a therapeutic agent for autoimmune diseases.

### Introduction

**AUY954** is a potent and selective agonist of the S1P1 receptor.[1] This receptor plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[2][3] Gradients of sphingosine-1-phosphate (S1P) are responsible for guiding lymphocytes out of these tissues and into circulation.[2] By acting as an S1P1 agonist, **AUY954** induces the internalization of the S1P1 receptor on lymphocytes, rendering them unresponsive to the endogenous S1P gradient.[4] This leads to the sequestration of lymphocytes within secondary lymphoid tissues, resulting in a reduction of circulating lymphocytes in the blood and a decrease in their infiltration into sites of inflammation.[1][2] This mechanism of action makes **AUY954** a promising candidate for the treatment of T-cell-mediated autoimmune diseases like

experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1]  
[2]

In vivo imaging techniques, such as bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the trafficking and distribution of lymphocytes in living animals.[5][6][7] By combining BLI with **AUY954** treatment, researchers can directly visualize and quantify the sequestration of lymphocytes in lymphoid organs and the reduction of their presence at inflammatory sites.

## Quantitative Data on Lymphocyte Distribution after AUY954 Treatment

The following tables summarize the quantitative effects of **AUY954** on lymphocyte counts in blood and the central nervous system (CNS) as reported in preclinical studies.

Table 1: Effect of **AUY954** on Absolute Lymphocyte Counts in Blood

Treatment Group	Mean Absolute Lymphocyte Count (cells/ $\mu$ L)	Standard Deviation	Percentage Reduction vs. Control
Control (Vehicle)	4500	$\pm$ 500	-
AUY954	1500	$\pm$ 300	~67%

Data compiled from studies in SJL/J mice with EAE, treated for 3 consecutive days after symptom onset.[2]

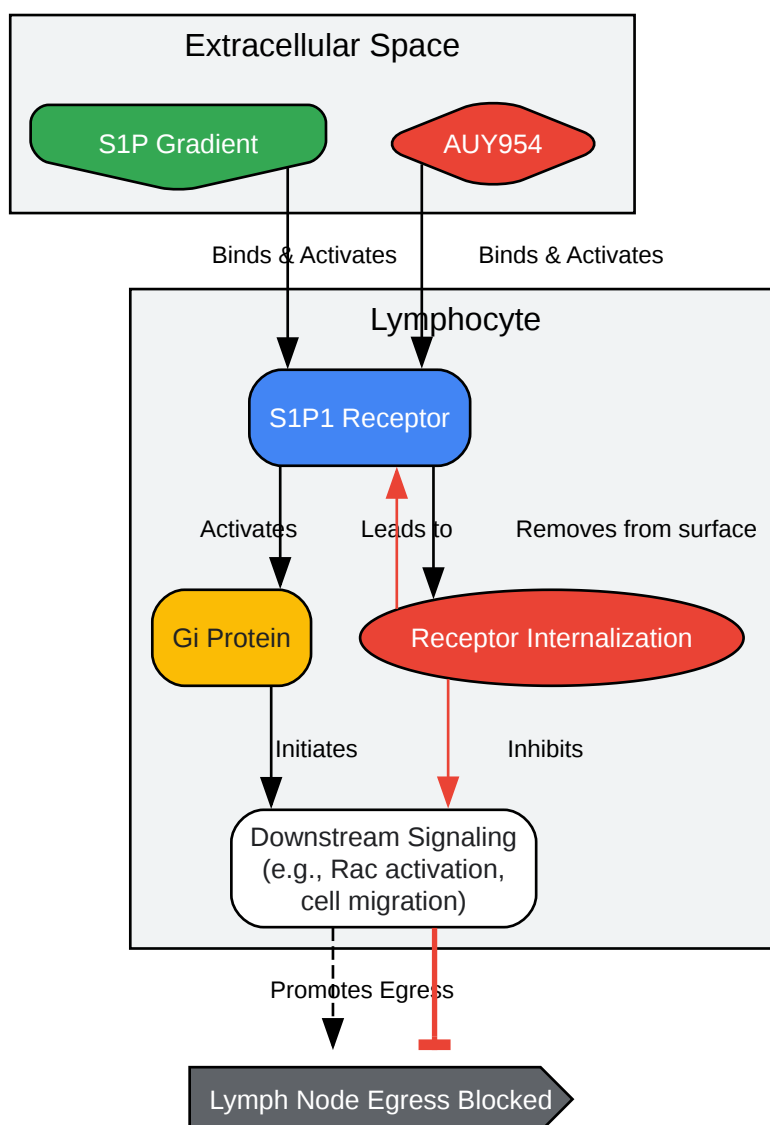
Table 2: Effect of **AUY954** on Lymphocyte Infiltration in the Central Nervous System (CNS)

Tissue	Treatment Group	Mean Lymphocyte Count (cells/tissue)	Standard Deviation	Percentage Reduction vs. Control
Spinal Cord	Control (Vehicle)	8.5 x 10 <sup>4</sup>	± 1.5 x 10 <sup>4</sup>	-
Spinal Cord	AUY954	3.0 x 10 <sup>4</sup>	± 0.8 x 10 <sup>4</sup>	~65%

Data represents lymphocyte numbers in the CNS during the acute phase of EAE.[\[2\]](#)

# Signaling Pathway and Experimental Workflow

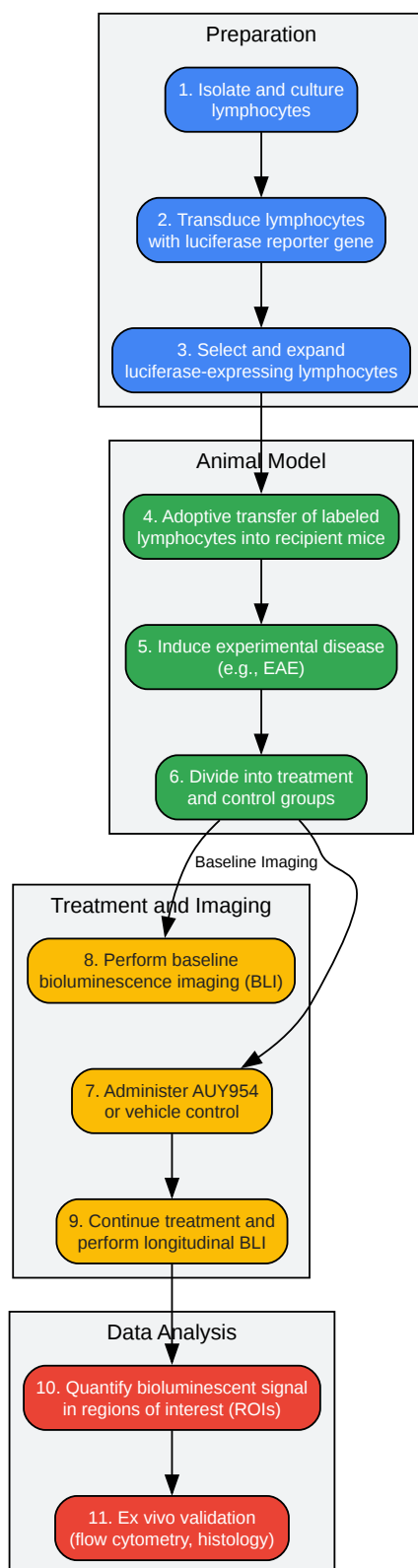
Signaling Pathway of **AUY954**-Mediated Lymphocyte Sequestration



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Caption: **AUY954** acts as an S1P1 agonist, leading to receptor internalization and preventing lymphocyte egress from lymph nodes.

Experimental Workflow for In Vivo Imaging



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Caption: Workflow for in vivo imaging of lymphocyte distribution after **AUY954** treatment.

## Experimental Protocols

### Protocol 1: Generation of Luciferase-Expressing Lymphocytes

Objective: To generate a stable population of lymphocytes that express a luciferase reporter gene for in vivo tracking.

#### Materials:

- Primary lymphocytes (e.g., from spleen or lymph nodes of donor mice)
- Lentiviral vector encoding a luciferase gene (e.g., firefly luciferase) and a selection marker
- Lentivirus packaging plasmids
- HEK293T cells for virus production
- Cell culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, and antibiotics)
- Reagents for T-cell activation (e.g., anti-CD3/CD28 antibodies, IL-2)
- Selection agent (e.g., puromycin)
- Flow cytometer

#### Method:

- **Lentivirus Production:** Co-transfect HEK293T cells with the luciferase lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
- **Lymphocyte Isolation and Activation:** Isolate lymphocytes from the spleen or lymph nodes of donor mice. Activate the T-cells for 24-48 hours using anti-CD3/CD28 antibodies and IL-2.
- **Transduction:** Transduce the activated lymphocytes with the harvested lentivirus.
- **Selection and Expansion:** After 48-72 hours, select for transduced cells by adding the appropriate selection agent to the culture medium. Expand the luciferase-expressing lymphocyte population in the presence of IL-2.

- Validation: Confirm luciferase expression and cell viability via flow cytometry (if a fluorescent marker is included in the vector) and an in vitro bioluminescence assay.

#### Protocol 2: In Vivo Bioluminescence Imaging of Lymphocyte Distribution

Objective: To non-invasively visualize and quantify the distribution of adoptively transferred, luciferase-expressing lymphocytes in mice following **AUY954** treatment.

#### Materials:

- Recipient mice (e.g., C57BL/6 or SJL/J, depending on the disease model)
- Luciferase-expressing lymphocytes
- **AUY954** (formulated for in vivo administration)
- Vehicle control
- D-luciferin (substrate for firefly luciferase)
- In vivo imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)

#### Method:

- Adoptive Transfer: Intravenously inject a defined number (e.g.,  $5-10 \times 10^6$ ) of luciferase-expressing lymphocytes into each recipient mouse.
- Disease Induction (Optional): If studying a disease model, induce the disease according to the established protocol (e.g., immunization for EAE).
- Animal Grouping: Randomly assign mice to a control group (vehicle) and a treatment group (**AUY954**).
- Baseline Imaging: Prior to the first treatment dose, perform baseline bioluminescence imaging to confirm the initial distribution of the transferred lymphocytes.

- Anesthetize the mice with isoflurane.
- Intraperitoneally inject D-luciferin (e.g., 150 mg/kg).
- Acquire images using the in vivo imaging system 10-15 minutes after substrate injection.
- Treatment Administration: Administer **AUY954** or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage).
- Longitudinal Imaging: Repeat the imaging procedure at specified time points throughout the treatment period (e.g., daily or every other day).
- Data Analysis:
  - Define regions of interest (ROIs) over anatomical locations such as peripheral lymph nodes, spleen, and the site of inflammation (e.g., spinal cord in EAE).
  - Quantify the bioluminescent signal (photon flux) within each ROI for each mouse at each time point.
  - Compare the signal intensity and distribution between the control and **AUY954**-treated groups.

### Protocol 3: Ex Vivo Validation of Lymphocyte Distribution

Objective: To confirm the results obtained from in vivo imaging using traditional cell analysis techniques.

#### Materials:

- Tissues harvested from imaged mice (lymph nodes, spleen, blood, CNS)
- Reagents for single-cell suspension preparation
- Flow cytometry antibodies for lymphocyte sub-populations (e.g., anti-CD4, anti-CD8)
- Flow cytometer
- Histology reagents (e.g., formalin, paraffin, hematoxylin and eosin stain)



**Method:**

- Tissue Harvesting: At the end of the in vivo imaging study, euthanize the mice and harvest relevant tissues.
- Flow Cytometry:
  - Prepare single-cell suspensions from the harvested tissues.
  - Stain the cells with fluorescently labeled antibodies to identify different lymphocyte populations.
  - Analyze the cell populations using a flow cytometer to determine the absolute number and percentage of lymphocytes in each tissue.
- Histology:
  - Fix tissues in formalin and embed in paraffin.
  - Section the tissues and perform hematoxylin and eosin (H&E) staining to visualize cellular infiltrates.
  - Immunohistochemistry can also be performed to specifically identify lymphocyte populations within the tissue architecture.
- Correlation: Correlate the quantitative data from flow cytometry and the qualitative observations from histology with the in vivo bioluminescence imaging data.

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